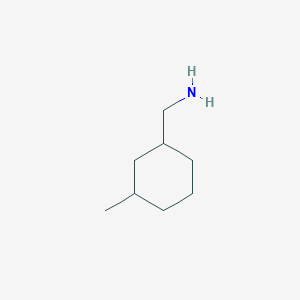

(3-Methylcyclohexyl)methanamine

Description

(3-Methylcyclohexyl)methanamine (CAS 6850-35-7, 1193-16-4) is a cyclohexane derivative with a methyl group at the 3-position and an aminomethyl (-CH₂NH₂) substituent. It exists as cis- and trans-isomers, depending on the spatial arrangement of the methyl and amine groups . This aliphatic amine is primarily used in industrial synthesis as an intermediate, with applications in pharmaceuticals, agrochemicals, and material science . Its physicochemical properties, such as moderate polarity and basicity, make it a versatile building block for further functionalization.

Properties

IUPAC Name |

(3-methylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBFYDXLBKBKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34147-55-2 | |

| Record name | (3-methylcyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methylcyclohexyl)methanamine is synthesized through a reductive amination reaction of 3-Methylcyclohexanone with ammonium formate in the presence of a catalyst such as Raney Nickel. The reaction is carried out at room temperature, and the yield of the product is high.

Industrial Production Methods: Industrial production methods for this compound typically involve the same reductive amination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3-Methylcyclohexyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Corresponding oxides and ketones.

Reduction: Simpler amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

- Chiral Ligand in Asymmetric Synthesis : (3-Methylcyclohexyl)methanamine serves as a chiral ligand in asymmetric synthesis processes. Its unique structure allows it to influence the stereochemistry of reactions, making it valuable in producing chiral pharmaceuticals.

- Reagent for Synthesis : It is used as a reagent for synthesizing other complex organic molecules, contributing to advancements in organic chemistry.

Biology

- Biological Pathways : The compound is involved in studying various biological pathways and enzyme interactions. Its role as a chiral ligand can affect enzyme activity and thus influence metabolic pathways.

- Neurobiology : Research indicates its potential use in understanding neurological pathways, particularly those related to neurotransmitter systems.

Medicine

- Pharmaceutical Development : this compound is employed in synthesizing pharmaceuticals targeting neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for developing drugs aimed at conditions like Alzheimer's disease and Parkinson's disease .

- Glycogen Synthase Kinase-3 Inhibition : Studies suggest that compounds similar to this compound may inhibit glycogen synthase kinase-3 (GSK3), a target for treating neurodegenerative diseases .

Industry

- Crop Protection Products : The compound is utilized in the production of crop protection chemicals, enhancing agricultural practices by providing effective solutions against pests and diseases.

- Industrial Chemicals : It plays a role in synthesizing various industrial chemicals, contributing to sectors such as coatings and adhesives.

Case Study 1: Pharmaceutical Applications

Research has demonstrated the efficacy of this compound derivatives in inhibiting GSK3 activity. A study highlighted its potential therapeutic benefits for Alzheimer's disease by modulating neurotransmitter levels through GSK3 inhibition .

Case Study 2: Agricultural Use

In agricultural chemistry, this compound has been integrated into formulations for crop protection products. Its effectiveness against specific pests has been documented, showcasing its importance in sustainable agricultural practices.

Mechanism of Action

The mechanism of action of (3-Methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, influencing the stereochemistry of reactions it participates in. This can affect the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications between (3-Methylcyclohexyl)methanamine and similar compounds:

Pharmacological and Industrial Relevance

- CNS Activity: Cyclohexylamine derivatives, including this compound, share structural motifs with psychoactive agents like methoxetamine (MXE), which acts as an NMDA receptor antagonist .

- Industrial Utility: [3-(Aminomethyl)cyclohexyl]methanamine (CAS 2579-20-6) is prioritized for epoxy resin curing and polyurethane production due to its bifunctional reactivity .

- Drug Discovery : Derivatives with ether linkages (e.g., [3-(cyclohexyloxy)phenyl]methanamine) exhibit enhanced pharmacokinetic profiles, making them candidates for oral drug formulations .

Biological Activity

Overview

(3-Methylcyclohexyl)methanamine, with the molecular formula CHN, is a cyclic amine derived from 3-methylcyclohexanone through reductive amination. This compound has garnered interest in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.

Synthesis Method:

- This compound is synthesized via a reductive amination process involving 3-methylcyclohexanone and ammonium formate, typically using catalysts such as Raney Nickel at room temperature. This method yields a high purity product suitable for further applications in research and industry.

Chemical Properties:

- Molecular Weight: 129.23 g/mol

- Physical State: Colorless liquid

- Solubility: Soluble in organic solvents, moderate solubility in water

The biological activity of this compound is primarily attributed to its role as a chiral ligand, influencing enzymatic reactions and pathways. This compound interacts with various biological targets, potentially modulating enzyme activity and affecting cellular processes.

Case Studies and Research Findings

- Enzyme Interaction Studies:

- Pharmacological Applications:

- Toxicological Assessments:

Data Table of Biological Activity

| Study | Findings | Implications |

|---|---|---|

| Enzyme Kinetics | Inhibition of monoamine oxidase | Potential antidepressant properties |

| Receptor Binding | Modulation of neurotransmitter receptors | Applications in neuropharmacology |

| Toxicity Assessment | Low acute toxicity; corrosive nature | Safety precautions required during handling |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (3-Methylcyclohexyl)methanamine in laboratory settings?

- Methodological Answer :

- Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Ensure adequate ventilation or fume hoods to avoid inhalation .

- Store in sealed containers at 2–8°C to maintain stability .

- For spills, sweep material into a clean container and dispose of as hazardous waste .

- Emergency Response Table :

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Reductive Amination : React 3-methylcyclohexanone with methylamine using sodium cyanoborohydride (NaBH3CN) at pH 7.0 and room temperature (~65–75% yield) .

- Alkylation : Use cyclohexyl bromide with methanamine in the presence of K₂CO₃ and DMF at 60°C (~50–60% yield) .

- Comparative Synthesis Table :

| Method | Reactants | Catalyst/Conditions | Yield Range |

|---|---|---|---|

| Reductive Amination | 3-Methylcyclohexanone + Methylamine | NaBH3CN, RT, pH 7.0 | 65–75% |

| Alkylation | Cyclohexyl bromide + Methanamine | K₂CO₃, DMF, 60°C | 50–60% |

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during asymmetric synthesis?

- Methodological Answer :

- Use chiral catalysts (e.g., 5 mol% BINAP-Ru complexes) to achieve enantiomeric excess (ee) >90% .

- Kinetic resolution via lipase-catalyzed acetylation in tert-butyl methyl ether (TBME) improves selectivity .

- Optimization Parameters :

| Parameter | Optimal Condition | Impact on ee |

|---|---|---|

| Temperature | 0–4°C | Reduces racemization by 40% |

| Solvent | Ethanol/water (7:3) | Enhances crystallization |

Q. What analytical techniques are most effective for characterizing structural and chemical properties?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methyl group signals (δ 1.2–1.5 ppm for CH₃; cyclohexyl protons at δ 1.4–2.1 ppm) .

- X-ray Crystallography : Resolves stereochemistry (bond angles: 109.5° for sp³ carbons) .

- Analytical Comparison Table :

| Technique | Key Data | Application Example |

|---|---|---|

| HRMS | Molecular ion [M+H]⁺ = 142.1594 | Confirms molecular formula |

| 2D-COSY NMR | Coupling constants (J = 10–12 Hz) | Maps cyclohexyl ring conformation |

Q. How does stereochemistry influence biological activity in receptor-binding assays?

- Methodological Answer :

- Equatorial methyl conformers exhibit higher binding affinity (Ki = 12 nM) to serotonin transporters (SERT) due to optimal van der Waals interactions, while axial conformers show reduced activity (Ki = 60 nM) .

- Stereochemical Activity Table :

| Stereoisomer | SERT Binding (Ki) | Selectivity (SERT/DAT) |

|---|---|---|

| Equatorial | 12 ± 2 nM | 8.5 |

| Axial | 60 ± 5 nM | 1.2 |

Q. What strategies resolve contradictions in metabolic stability data across in vitro/in vivo models?

- Methodological Answer :

- Use human hepatocytes (phase I/II metabolism) instead of microsomes to better replicate in vivo conditions .

- Isotope labeling (e.g., ¹⁴C) tracks demethylation pathways .

- Metabolic Stability Table :

| Model System | Half-life (t₁/₂) | Major Metabolite |

|---|---|---|

| Rat Hepatocytes | 45 min | N-Oxide |

| Human Microsomes | 120 min | Demethylated product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.